N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine
Description
N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine is a heterocyclic compound that features a quinoline ring system attached to a piperidine moiety
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-21-13-12-20-10-7-14(8-11-20)19-17-6-9-18-16-5-3-2-4-15(16)17/h2-6,9,14H,7-8,10-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMNNJPNXJEARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted.
Attachment of the Quinoline Ring: The quinoline ring can be introduced through a nucleophilic aromatic substitution reaction, where the piperidine moiety acts as the nucleophile.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be employed in studies investigating the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Materials Science:
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the piperidine moiety can interact with various receptors in the nervous system. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- N-Methylpiperidine-1-carbothioamide
Uniqueness
N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct chemical and biological properties. The methoxyethyl group further enhances its solubility and bioavailability, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
